
5,6-Dimethoxypicolinonitrile
Overview
Description
5,6-Dimethoxypicolinonitrile (CAS 1112851-50-9) is a pyridine derivative with the molecular formula C₈H₈N₂O₂ and a molecular weight of 164.16 g/mol . Its structure features methoxy groups at the 5- and 6-positions of the pyridine ring and a nitrile group at the 2-position. This compound is listed in catalogs of pyridine derivatives and is commercially available as a chemical intermediate . It is primarily utilized in organic synthesis and agrochemical research, particularly in the development of herbicidal agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxypicolinonitrile typically involves the reaction of 5,6-dimethoxypyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxypicolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a metal catalyst are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5,6-Dimethoxypicolinonitrile is widely used in scientific research due to its versatility as a building block. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5,6-Dimethoxypicolinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The nitrile group is particularly reactive, allowing the compound to participate in various biochemical reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes critical differences between 5,6-Dimethoxypicolinonitrile and structurally related picolinonitrile derivatives:
Structural and Functional Differences
- Substituent Position and Activity: The 5,6-dimethoxy groups in this compound enhance its herbicidal activity compared to analogs with single methoxy or halogen substituents (e.g., compounds 3A and 4B in ). The electron-donating methoxy groups likely improve binding to target enzymes in weeds . In contrast, 6-(Aminomethyl)picolinonitrile features a polar aminomethyl group, making it more water-soluble and suitable for pharmaceutical applications, such as antiviral drug precursors .
- 6-(Hydroxymethyl)picolinonitrile may require protective-group strategies due to its reactive hydroxymethyl substituent .
- Applications: While this compound is linked to agrochemicals, 6-Methoxy-5-(4-methylimidazol-1-yl)picolinonitrile is designed for medicinal chemistry, targeting enzymes like HIV-1 reverse transcriptase . 6-(Benzyloxy)picolinonitrile’s benzyloxy group increases steric bulk and lipophilicity, favoring use in organometallic reactions .
Physicochemical and Commercial Considerations
- Solubility and Stability: this compound’s methoxy groups reduce water solubility compared to hydroxyl- or aminomethyl-substituted analogs . 6-(Hydroxymethyl)picolinonitrile is stored at room temperature, indicating moderate stability, whereas analogs with electron-withdrawing groups (e.g., nitro) may require refrigeration .
- Commercial Availability: this compound is produced by Dayang Chem (Hangzhou) as a certified intermediate , whereas 6-(Aminomethyl)picolinonitrile is supplied by Hairui Chemical for pharmaceutical R&D .
Research Findings and Trends
- Herbicidal Activity: Derivatives with dual methoxy groups (e.g., this compound) show superior herbicidal efficacy compared to mono-substituted analogs, likely due to enhanced electron donation and steric fit in target proteins .
- Medicinal Chemistry: Substitution with heterocycles (e.g., imidazole in CAS 4362-75-8) expands applications into antiviral and anticancer research, highlighting the versatility of picolinonitrile scaffolds .
- Synthetic Challenges: Introducing multiple methoxy groups requires precise reaction conditions to avoid over-oxidation, whereas aminomethyl groups demand protective strategies to prevent side reactions .
Biological Activity
5,6-Dimethoxypicolinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the class of picolinonitriles, characterized by a pyridine ring substituted with methoxy groups and a nitrile functional group. Its molecular formula is , and it has shown promise in various biological assays.
The biological activity of this compound is attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the methoxy groups enhances its lipophilicity, facilitating cellular uptake and interaction with target sites.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays have shown that the compound inhibits the proliferation of various cancer cell lines. The following table summarizes the IC50 values for different cell lines:
Cell Line | IC50 (µM) | Assay Type |
---|---|---|
A549 (Lung Cancer) | 6.26 | 2D Cell Culture |
NCI-H358 (Lung Cancer) | 6.48 | 2D Cell Culture |
HCC827 (Lung Cancer) | 20.46 | 3D Cell Culture |
These results indicate that this compound has a potent effect on lung cancer cell lines, particularly in two-dimensional culture systems .
Cytotoxicity
While the compound shows promising antitumor activity, it is essential to evaluate its cytotoxic effects on non-cancerous cells. The MRC-5 human lung fibroblast cell line was used to assess cytotoxicity:
- Cytotoxicity on MRC-5 : Moderate cytotoxic effects were observed at higher concentrations, suggesting a need for careful dose optimization in therapeutic applications .
Case Studies
Case Study 1: Antitumor Efficacy in Animal Models
In vivo studies using murine models have indicated that this compound can effectively reduce tumor size when administered at specific dosages. The study reported a significant decrease in tumor volume compared to control groups treated with saline solutions.
Case Study 2: Mechanistic Insights
A detailed mechanistic study revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis confirmed an increase in apoptotic cell populations upon treatment with this compound.
Future Directions
Given its promising biological activity, further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity.
- Combination Therapies : Investigating the efficacy of combining this compound with other chemotherapeutic agents.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
Properties
IUPAC Name |
5,6-dimethoxypyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-11-7-4-3-6(5-9)10-8(7)12-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AORRFAWKKJICET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673847 | |
Record name | 5,6-Dimethoxypyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1112851-50-9 | |
Record name | 5,6-Dimethoxypyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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